molecular formula C26H30F3N3O3 B605925 BAY-1436032

BAY-1436032

Cat. No.: B605925
M. Wt: 489.5 g/mol
InChI Key: RNMAUIMMNAHKQR-QFBILLFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-1436032 is a potent, selective and orally available inhibitor of mutant Isocitrate Dehydrogenase 1 (mIDH1). BAY 1436032 is a double-digit nanomolar and selective pan-inhibitor of the enzymatic activity of various IDH1-R132X mutants in vitro and displayed potent inhibition of 2-HG release (nanomolar range) in patient derived and engineered cell lines expressing different IDH1 mutants. In line with the proposed mode of action, a concentration-dependent lowering of 2-HG was observed in vitro accompanied by differentiation and maturation of mIDH1 tumor cells. Furthermore, BAY 1436032 showed a favourable selectivity profile against wtIDH1/2 and a large panel of off-targets in vitro.

Mechanism of Action

Target of Action

BAY-1436032, also known as “3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid”, is a pan-mutant inhibitor of the isocitrate dehydrogenase 1 (IDH1) protein . IDH1 is a metabolic enzyme that is frequently mutated in several human cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma .

Mode of Action

This compound specifically inhibits the activity of mutant forms of IDH1 . This inhibition prevents the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate (α-KG) . The compound strongly reduces 2-HG levels in cells carrying various IDH1 mutations, including IDH1-R132H, -R132C, -R132G, -R132S, and -R132L .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the isocitrate to α-ketoglutarate (αKG) conversion catalyzed by IDH1 . Mutations in IDH1 result in a neomorphic enzyme specificity, leading to a dramatic increase of intracellular 2-HG in tumor cells . By inhibiting mutant IDH1, this compound prevents the production of 2-HG, thereby affecting this metabolic pathway .

Pharmacokinetics

This compound exhibits a relatively short half-life . The compound is orally administered, and its pharmacokinetic properties allow for continuous dosing . The blood-brain barrier (BBB) penetration profile of this compound is supported by preclinical data on in vivo brain-plasma ratios .

Result of Action

The inhibition of mutant IDH1 by this compound leads to a reduction in 2-HG levels, which in turn induces myeloid differentiation of AML cells carrying IDH1 mutations . The compound also impacts DNA methylation and attenuates histone hypermethylation . In preclinical models, this compound has shown to lead to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival .

Biochemical Analysis

Biochemical Properties

BAY-1436032 interacts with the IDH1 protein, specifically inhibiting the production of 2-HG in cells carrying IDH1-R132H, -R132C, -R132G, -R132S, and -R132L mutations . This interaction is highly specific, as cells not carrying IDH mutations are unaffected .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It reduces 2-HG levels, which is believed to interfere with αKG-dependent enzymes, causing hypermethylation of histones/DNA and blocking normal cellular differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzymatic activity of various IDH1-R132X mutants . This inhibition results in a potent reduction of 2-HG release in patient-derived and engineered cell lines expressing different IDH1 mutants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a relatively short half-life . Most subjects experienced target inhibition as indicated by a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The compound has shown single-agent in vivo efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma solid tumor models .

Metabolic Pathways

This compound is involved in the metabolic pathway of isocitrate to α-ketoglutarate (αKG), catalyzed by the IDH1 enzyme . The compound specifically inhibits this conversion when IDH1 is mutated, leading to an increase in 2-HG levels .

Transport and Distribution

The pharmacokinetic properties of this compound allow for oral administration

Properties

IUPAC Name

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAUIMMNAHKQR-QFBILLFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-1436032
Reactant of Route 2
BAY-1436032
Reactant of Route 3
BAY-1436032
Reactant of Route 4
BAY-1436032
Reactant of Route 5
BAY-1436032
Reactant of Route 6
BAY-1436032

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.